Fmoc-threo-beta-methyl-DL-aspartic acid

Description

Chemical Classification and Nomenclature

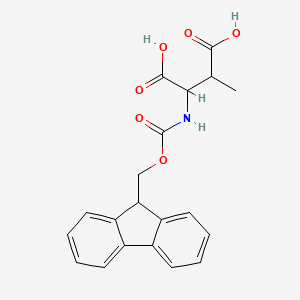

Fluorenylmethoxycarbonyl-threo-beta-methyl-DL-aspartic acid belongs to the class of N-protected amino acid derivatives specifically designed for peptide synthesis applications. The compound's systematic International Union of Pure and Applied Chemistry name is 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanedioic acid, which accurately describes its structural components and connectivity. The Chemical Abstracts Service registry number 1219167-32-4 provides unique identification for this specific stereoisomeric form of the compound. Alternative nomenclature includes the descriptor "2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanedioic acid" and "Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methyl-". The "DL" designation indicates that the compound exists as a racemic mixture containing both D and L enantiomers of the amino acid backbone, while the "threo" specification refers to the specific stereochemical relationship between the amino group and the beta-methyl substituent.

The fluorenylmethoxycarbonyl protecting group, commonly abbreviated in literature but properly termed fluorenylmethoxycarbonyl, was first introduced to solid-phase peptide synthesis in 1978 and has since become the standard amino-protecting group for modern peptide synthesis. This protecting group offers exceptional stability toward acidic conditions while remaining readily removable under mild basic conditions, making it ideally suited for orthogonal protection strategies in complex peptide syntheses. The beta-methyl modification of the aspartic acid residue introduces conformational constraints that can significantly influence peptide structure and biological activity, as demonstrated in studies of integrin-binding peptides containing arginine-glycine-aspartic acid sequences.

Structural Characteristics and Stereochemistry

The molecular structure of fluorenylmethoxycarbonyl-threo-beta-methyl-DL-aspartic acid exhibits several distinctive features that contribute to its utility in peptide chemistry. The compound contains a central amino acid backbone modified with a methyl group at the beta carbon position, creating a quaternary carbon center that significantly restricts conformational flexibility. The fluorenylmethoxycarbonyl protecting group consists of a fluorene ring system connected through a methylene bridge to a carbamate function that protects the amino group. The InChI identifier "InChI=1S/C20H19NO6/c1-11(18(22)23)17(19(24)25)21-20(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,22,23)(H,24,25)" provides a complete description of the molecular connectivity.

The stereochemistry of this compound is particularly complex due to the presence of multiple chiral centers. The threo configuration specifically refers to the relative stereochemistry between the alpha carbon bearing the amino group and the beta carbon bearing the methyl substituent. This stereochemical arrangement can be contrasted with the erythro configuration, which represents the alternative relative stereochemistry at these positions. Research has demonstrated that the precise stereochemical orientation of the beta-methyl group plays a crucial role in determining biological activity, with (2S,3S) and (2S,3R) isomers showing dramatically different binding affinities to integrin receptors. The racemic nature of the DL form means that both L and D amino acid configurations are present, requiring careful consideration during synthesis and biological evaluation.

Table 1: Molecular Properties of Fluorenylmethoxycarbonyl-threo-beta-methyl-DL-aspartic acid

Historical Context in Amino Acid Chemistry

The development of fluorenylmethoxycarbonyl-threo-beta-methyl-DL-aspartic acid represents the convergence of two significant advances in amino acid chemistry: the introduction of the fluorenylmethoxycarbonyl protecting group and the synthesis of beta-methylated amino acid derivatives. The fluorenylmethoxycarbonyl group was first reported as an amino-protecting group and rapidly gained acceptance due to its unique combination of stability and selectivity. The historical development of this protecting group can be traced to the recognition that existing protecting groups, particularly the tert-butoxycarbonyl group, had limitations in certain synthetic applications due to their acid-labile nature. The base-labile character of the fluorenylmethoxycarbonyl group provided an orthogonal protection strategy that revolutionized solid-phase peptide synthesis methodology.

The synthesis of beta-methylated amino acids, including beta-methyl aspartic acid derivatives, emerged from efforts to create conformationally constrained amino acids that could serve as probes for studying protein structure and function. Early work in this area focused on understanding how subtle modifications to amino acid side chains could influence peptide conformation and biological activity. The threo stereochemistry of beta-methyl aspartic acid has been found to occur naturally in certain biological systems, particularly in post-translational modifications of ribosomal proteins, which provided additional impetus for developing synthetic access to these compounds. The combination of fluorenylmethoxycarbonyl protection with beta-methylated amino acids represents a sophisticated approach to creating tools for peptide research that can be readily incorporated into standard synthesis protocols while providing unique structural features.

Significance in Peptide Research

Fluorenylmethoxycarbonyl-threo-beta-methyl-DL-aspartic acid has found extensive application in peptide research, particularly in studies aimed at understanding structure-activity relationships in biologically important peptides. The compound serves as a building block for synthesizing peptides containing the beta-methyl aspartic acid moiety, which can significantly alter peptide conformation and biological activity compared to natural peptides. Research on arginine-glycine-aspartic acid-containing peptides has demonstrated that incorporation of beta-methyl aspartic acid can either maintain or dramatically reduce binding affinity to integrin receptors, depending on the specific stereochemistry of the beta-methyl group. These findings have important implications for the development of peptide-based therapeutics targeting integrin-mediated processes.

The compound's utility extends beyond simple peptide synthesis to applications in chemical biology and drug discovery. By incorporating fluorenylmethoxycarbonyl-threo-beta-methyl-DL-aspartic acid into peptide sequences, researchers can create molecular probes for studying protein-protein interactions that are essential for various cellular processes. The conformational constraints imposed by the beta-methyl group can be used to stabilize particular peptide conformations, potentially leading to enhanced selectivity or potency in biological assays. Additionally, the compound has proven valuable for investigating the structural and functional consequences of replacing natural aspartic acid residues with their beta-methylated derivatives, providing insights into the role of flexibility and conformation in peptide recognition and binding.

Table 2: Research Applications of Beta-Methyl Aspartic Acid Derivatives

Relationship to Natural β-Methyl Aspartic Acid

The synthetic fluorenylmethoxycarbonyl-threo-beta-methyl-DL-aspartic acid derivative is closely related to naturally occurring beta-methyl aspartic acid, which has been identified in various biological systems. Natural beta-methyl aspartic acid exists in different stereochemical forms, with the threo-3-methyl-L-aspartic acid form being particularly well-characterized. This naturally occurring amino acid derivative has been found in organisms such as Daphnia pulex and Paraburkholderia, suggesting biological roles that may extend beyond simple metabolic intermediates. The natural compound serves as a non-proteinogenic L-alpha-amino acid and functions as an amino dicarboxylic acid in biological systems.

One of the most significant examples of natural beta-methyl aspartic acid occurs as a post-translational modification in Escherichia coli ribosomal protein S12, where beta-(S-methyl)thioaspartic acid is found at position 88. This position represents a mutational hotspot that can result in both antibiotic-resistant and antibiotic-sensitive phenotypes, highlighting the functional importance of modified aspartic acid residues in protein function. The synthetic accessibility of fluorenylmethoxycarbonyl-protected derivatives has enabled detailed studies of these modified amino acids and their biological roles. Enzymatic studies have revealed the existence of specialized enzymes such as beta-methylaspartase, which can catalyze the cleavage of beta-methyl aspartic acid derivatives, indicating evolved biological pathways for processing these modified amino acids.

The relationship between synthetic and natural beta-methyl aspartic acid derivatives extends to their conformational properties and biological activities. Natural threo-3-methyl-L-aspartic acid exhibits specific stereochemical features that influence its recognition by enzymes and binding proteins. The synthetic fluorenylmethoxycarbonyl derivative allows researchers to systematically investigate these structure-activity relationships by providing controlled access to specific stereoisomers and enabling their incorporation into designed peptide sequences. This synthetic capability has proven essential for understanding the biological functions of naturally occurring beta-methylated amino acids and for developing therapeutic applications based on these unique structural features.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-11(18(22)23)17(19(24)25)21-20(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURAIDJEXKUWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-threo-beta-methyl-DL-aspartic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the beta-methyl group. The process generally includes the following steps:

Protection of the Amino Group: The amino group of threo-beta-methyl-DL-aspartic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Introduction of the Beta-Methyl Group: The beta-methyl group is introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Aspartimide Formation and Base Sensitivity

Aspartimide formation is a major side reaction during Fmoc SPPS for aspartic acid-containing peptides. This cyclization occurs when the β-carboxyl group reacts with the backbone amide, especially under basic conditions (e.g., piperidine deprotection). For β-methyl-DL-aspartic acid derivatives, the methyl group introduces steric hindrance, which can reduce but not eliminate this risk.

Key Mechanistic Insights

-

Base-Catalyzed Cyclization : Prolonged exposure to piperidine accelerates aspartimide formation, leading to peptide backbone cleavage and epimerization .

-

Steric Effects : The β-methyl group in Fmoc-threo-β-methyl-DL-aspartic acid partially shields the β-carboxyl group, slowing aspartimide formation compared to unmodified aspartic acid .

Protection Strategies and Side-Chain Stability

Orthogonal protection of the β-carboxyl group is critical. Comparative studies highlight the efficacy of different protecting groups in suppressing aspartimide formation:

Table 1: Aspartimide Formation Rates with Various Protecting Groups

| Protecting Group (R) | Aspartimide per Cycle (%) | d-Asp Formation (%) |

|---|---|---|

| tBu | 1.65 | 9.1 |

| Mpe | 0.49 | 4.2 |

| Epe | 0.19 | 2.2 |

| Bno | 0.06 | 1.4 |

| Data adapted from PMC (2016) and SigmaAldrich (2016) . |

-

Bno Protection : Fmoc-Asp(OBno)-OH reduces aspartimide formation to <0.1% per cycle, even in challenging sequences like Asp-Gly .

-

Acidic Additives : Incorporating 0.1 M HOAt or 2,4-dinitrophenol during deprotection further suppresses side reactions .

Epimerization and Quality Control

-

Chiral Integrity : The threo configuration of β-methyl-DL-aspartic acid resists epimerization under standard coupling conditions (e.g., HATU/DIPEA) .

-

Analytical Monitoring : LC-MS and NMR are critical for detecting aspartimide byproducts, which often co-elute with target peptides .

Comparative Performance in Challenging Sequences

In tests simulating 100 deprotection cycles (20% piperidine/DMF), Fmoc-threo-β-methyl-DL-aspartic acid derivatives outperformed traditional protecting groups:

Scientific Research Applications

Peptide Synthesis

Fmoc-β-MeAsp as a Building Block

Fmoc-β-MeAsp is primarily utilized in the synthesis of peptides due to its ability to modify the properties of the resulting peptides. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective protection of the amino group, facilitating various coupling reactions with activated carboxylic acids or their derivatives. This capability is crucial for forming amide bonds necessary for peptide linkage.

Applications in Drug Development

The incorporation of Fmoc-β-MeAsp into peptide sequences can lead to altered biological activities compared to natural peptides. This modification is particularly relevant in drug development, where researchers aim to create peptides with enhanced therapeutic properties or specific biological functions.

Investigation of Protein-Protein Interactions

Influence on Protein Interactions

Fmoc-β-MeAsp can influence protein-protein interactions due to its unique steric and electronic properties. By synthesizing peptides that include β-MeAsp, researchers can explore how these modified peptides interact with natural proteins, providing insights into essential cellular processes. Such studies are vital for understanding diseases where protein interactions are disrupted.

Neurobiological Studies

Interaction with Glutamate Receptors

Research indicates that Fmoc-β-MeAsp exhibits biological activity relevant to neurobiology, particularly concerning glutamate receptors. These receptors play a crucial role in synaptic transmission and plasticity within the central nervous system. The structural similarity of Fmoc-β-MeAsp to naturally occurring amino acids allows it to modulate receptor activity, making it a valuable tool for studying neurological processes and potential therapeutic applications.

Potential Therapeutic Applications

The modulation of glutamate receptor activity by Fmoc-β-MeAsp suggests its potential use in developing treatments for neurological disorders. By understanding how this compound affects receptor function, researchers may identify new therapeutic strategies for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Fmoc-threo-beta-methyl-DL-aspartic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Fmoc group is removed, allowing the amino group to participate in further biochemical interactions. The beta-methyl group can influence the conformation and activity of the resulting peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Fmoc-threo-beta-methyl-DL-aspartic acid with structurally or functionally related Fmoc-protected aspartic acid derivatives and analogs:

Key Differences:

Substitution Position and Type: this compound features a methyl group at the β-position of aspartic acid, which alters steric hindrance and hydrogen-bonding capacity compared to ester-protected analogs like Fmoc-Asp(ODmab)-OH (bulky benzyl ester) or Fmoc-Asp-OAll (allyl ester) . In contrast, Fmoc-DL-beta-aminoisobutyric acid () lacks the carboxylic acid at the β-position, resembling a methylated β-alanine derivative .

Stereochemistry :

- The "threo" configuration distinguishes it from "allo" or "erythro" diastereomers, impacting peptide folding and interactions. Most analogs (e.g., Fmoc-L-Dab(Alloc)-OH) are enantiomerically pure (L-configuration), whereas the DL-form is racemic .

Functional Group Compatibility: Compounds like Fmoc-Asp(EDANS)-OH incorporate fluorescent tags for specialized applications, unlike the non-fluorescent methylated derivative . Diaminobutyric acid derivatives (e.g., Fmoc-L-Dab(Alloc)-OH) enable dual functionalization via orthogonal Alloc/Fmoc protection, a feature absent in the target compound .

Synthetic Utility :

- β-Methyl aspartic acid derivatives are less prone to racemization during coupling compared to ester-protected analogs, enhancing synthesis efficiency .

- Allyl esters (e.g., Fmoc-Asp-OAll) allow selective deprotection under mild conditions (Pd-mediated), whereas methyl groups require harsher acidic cleavage .

Biological Activity

Fmoc-threo-beta-methyl-DL-aspartic acid is a synthetic amino acid derivative that has garnered attention in biochemical research for its potential applications in neurobiology and pharmacology. This compound serves as a building block for peptide synthesis, particularly in the creation of peptides that incorporate the β-methyl aspartic acid (β-MeAsp) moiety. Its unique structural characteristics allow it to influence protein interactions and receptor activities, making it a valuable tool for studying various biological processes.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 269.31 g/mol

- Functional Groups : The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group provides protection to the amino group during synthesis, facilitating selective reactions.

The mechanism of action of this compound primarily involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once synthesized, the Fmoc group can be removed, allowing the amino group to participate in further biochemical interactions. The β-methyl group influences the conformation and activity of the resulting peptides, which can modulate their biological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity relevant to neurobiology:

- Interaction with Glutamate Receptors : The compound has been shown to interact with glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. Its structural similarity to naturally occurring amino acids allows it to modulate receptor activity, providing insights into neurological processes and potential therapeutic applications .

- Influence on Protein-Protein Interactions : The incorporation of β-MeAsp into peptides can alter their biological activity compared to natural peptides. This modification may enhance or inhibit specific protein-protein interactions essential for various cellular processes .

Applications in Research

This compound is utilized in several key areas of research:

- Peptide Synthesis : It serves as a building block for synthesizing peptides that contain β-MeAsp, enabling researchers to explore modified peptide properties and their biological implications.

- Neuropharmacology : Studies focusing on its interaction with glutamate receptors help elucidate its role in neuroplasticity and potential therapeutic effects in neurological disorders.

- Structural Biology : The compound aids in understanding how modifications to amino acids affect protein structure and function.

Study 1: Modulation of Glutamate Receptor Activity

A study investigated the effects of this compound on NMDA receptor activity. Researchers synthesized peptides incorporating this compound and assessed their ability to activate NMDA receptors using electrophysiological techniques. Results indicated that peptides with β-MeAsp exhibited altered activation profiles compared to standard aspartate-containing peptides, highlighting the compound's potential for developing novel neuropharmacological agents .

Study 2: Influence on Protein Interactions

In another study, researchers explored how incorporating this compound into peptide sequences affected their binding affinity to target proteins involved in signaling pathways. The findings demonstrated that β-MeAsp-modified peptides had enhanced binding capabilities, suggesting a role for this modification in therapeutic design aimed at diseases characterized by disrupted protein interactions .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | This compound | Modulates glutamate receptors; alters protein interactions | Peptide synthesis; neuropharmacology |

| N-Methyl-D-aspartic acid (NMDA) | Similar to aspartate with N-methyl substitution | Specific agonist at NMDA receptors | Neurotransmission studies; excitotoxicity research |

| β-Methyl-L-aspartate | L-isomer of β-MeAsp | Influences synaptic plasticity | Studies on learning and memory |

Q & A

Q. How to design a study investigating the impact of beta-methylation on aspartic acid’s conformational dynamics in peptides?

- Methodological Answer : Combine molecular dynamics simulations (e.g., AMBER force fields) with experimental data from:

- NMR : Measure 3J coupling constants to assess backbone dihedral angles.

- X-ray crystallography : Resolve methyl group orientation in crystal structures.

Correlate findings with thermodynamic stability assays (e.g., thermal denaturation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.